1-[2-(4-chlorophenyl)-6H-1,3-thiazin-5-yl]ethan-1-one
Description
Properties
IUPAC Name |
1-[2-(4-chlorophenyl)-6H-1,3-thiazin-5-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNOS/c1-8(15)10-6-14-12(16-7-10)9-2-4-11(13)5-3-9/h2-6H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEKOTKLWPGNIOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C(SC1)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30384047 | |
| Record name | 1-[2-(4-chlorophenyl)-6H-1,3-thiazin-5-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30384047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
219539-29-4 | |
| Record name | 1-[2-(4-chlorophenyl)-6H-1,3-thiazin-5-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30384047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Route
The most commonly reported synthetic approach involves a two-step process:
Step 1: Formation of Thiosemicarbazone Intermediate
The reaction begins with 4-chlorobenzaldehyde reacting with thiosemicarbazide to form the corresponding thiosemicarbazone intermediate. This condensation reaction typically occurs under reflux conditions in an appropriate solvent such as ethanol.Step 2: Cyclization to Thiazine Ring
The thiosemicarbazone intermediate undergoes cyclization in the presence of an acid catalyst (e.g., hydrochloric acid or sulfuric acid) to form the 1,3-thiazine ring system, yielding this compound.
This method is favored for its straightforwardness and relatively high yield, making it suitable for both laboratory-scale and industrial synthesis.
Alternative Synthetic Approaches
Research literature also describes alternative methods involving α-bromoketone derivatives and heterocyclic amines:
Reaction of α-Bromoketone Derivatives with Aminothiophenols or Thiosemicarbazones
For example, 2-bromo-1-(4-chlorophenyl)-ethan-1-one derivatives can be reacted with 2-aminothiophenol or thiosemicarbazones in ethanol under reflux. The nucleophilic sulfur atom attacks the α-bromoketone, leading to S-alkylation followed by cyclization and elimination steps to form the thiazine ring.Use of Triethylamine in Dioxane
Some syntheses employ triethylamine as a base in dioxane solvent to facilitate the formation of thiazine derivatives from α-bromoketone precursors and heterocyclic amines, enhancing reaction rates and yields.
Industrial Scale Considerations
Industrial production adapts these synthetic routes with process optimizations:
Continuous Flow Reactors
Use of continuous flow technology allows better control over reaction parameters, improving yield and purity.Green Chemistry Principles
Efforts to minimize solvent use, employ recyclable catalysts, and conduct solvent-free reactions are increasingly integrated to enhance sustainability.
Reaction Conditions and Parameters
| Step | Reagents/Precursors | Solvent | Catalyst/Base | Temperature | Time | Yield (%) (Reported) |
|---|---|---|---|---|---|---|
| 1 | 4-chlorobenzaldehyde + thiosemicarbazide | Ethanol | None (condensation) | Reflux (~78°C) | 3-6 hours | 70-85 |
| 2 | Thiosemicarbazone intermediate | Ethanol or acidic medium | Acid catalyst (HCl, H2SO4) | Reflux or room temp | 2-4 hours | 65-80 |
| Alt. | α-Bromoketone derivative + aminothiophenol | Ethanol or dioxane | Triethylamine (base) | Reflux (80-100°C) | 4-8 hours | 60-75 |
Note: Yields vary depending on exact conditions and purification methods.
Analytical and Characterization Data Supporting Preparation
-
- Infrared (IR) Spectroscopy: Characteristic absorption bands for C=O (around 1650 cm⁻¹), C–S, and aromatic C–H confirm the structure.
- Nuclear Magnetic Resonance (NMR): ^1H NMR shows signals corresponding to aromatic protons, thiazine ring protons, and methyl groups adjacent to the carbonyl.
- Mass Spectrometry (MS): Molecular ion peaks consistent with molecular weight (~251.73 g/mol) confirm molecular integrity.
Purity Assessment
Thin-layer chromatography (TLC) and melting point determination are routinely used to assess purity and confirm completion of reactions.
Summary Table of Key Preparation Methods
| Method No. | Starting Materials | Key Reaction Type | Catalyst/Base | Solvent | Temperature | Notes |
|---|---|---|---|---|---|---|
| 1 | 4-chlorobenzaldehyde + thiosemicarbazide | Condensation + Cyclization | Acid catalyst (HCl) | Ethanol | Reflux | Most common, straightforward |
| 2 | α-Bromoketone derivative + aminothiophenol | Nucleophilic substitution + Cyclization | Triethylamine (base) | Ethanol/Dioxane | Reflux | Alternative, allows structural variation |
| 3 | Chalcone derivatives + thiourea/urea | Cyclization to thiazine | Acid or base catalyst | Various | Reflux | Used for related thiazine analogs |
Research Findings and Notes
The nucleophilicity of sulfur in aminothiophenol is higher than that of amino groups, favoring S-alkylation in cyclization steps.
The choice of solvent and catalyst significantly affects yield and purity; ethanol is preferred for its polarity and ease of removal.
Spectral data (IR, NMR, MS) are essential for confirming the formation of the thiazine ring and the substitution pattern on the phenyl ring.
Industrial methods increasingly incorporate green chemistry principles to reduce environmental impact while maintaining efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(4-chlorophenyl)-6H-1,3-thiazin-5-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction of the compound can lead to the formation of thiazolidine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazine derivatives.
Scientific Research Applications
1-[2-(4-chlorophenyl)-6H-1,3-thiazin-5-yl]ethan-1-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex thiazine derivatives.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[2-(4-chlorophenyl)-6H-1,3-thiazin-5-yl]ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may be due to its ability to inhibit key enzymes involved in bacterial cell wall synthesis .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The following table highlights key structural analogs and their differentiating features:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|---|
| Target Compound | 219539-29-4 | C₁₂H₁₀ClNOS | 251.73 | 1,3-thiazine, 4-chlorophenyl, acetyl group |
| N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine | 3420-40-4 | C₁₀H₁₂N₂S | 192.28 | 1,3-thiazine, phenylamino group |
| 2,3-Dimethyl-2H-1,4-thiazine-6-carboxamide | 1956322-75-0 | C₇H₁₁N₃OS | 201.25 | 1,4-thiazine, methyl groups, carboxamide |
| (E)-2-(1-Bromo-1H-indol-3-yl)-1-(4-chlorophenyl)-2-(phenylimino)ethan-1-one (3g) | - | C₂₂H₁₄BrClN₂O | 437.72* | Indole core, imino group, 4-chlorophenyl |
| 1-(4-(Chloromethyl)phenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one (1f) | - | C₁₁H₁₂ClO₂S | 247.73 | Chloromethylphenyl, sulfoximine group |
Key Observations :
- Heterocyclic Core : The target compound’s 1,3-thiazine ring differs from the 1,4-thiazine in 2,3-Dimethyl-2H-1,4-thiazine-6-carboxamide and the indole ring in compound 3g . These variations influence electronic properties and reactivity.
- Substituent Effects: The 4-chlorophenyl group in the target compound is an electron-withdrawing substituent, enhancing electrophilicity compared to methoxyphenyl or phenylamino groups in analogs like 1e () and 3420-40-4 .
Physicochemical Properties
- Solubility: No direct data are provided, but the 4-chlorophenyl group likely reduces aqueous solubility compared to polar substituents like carboxamide or methoxy groups.
Reactivity and Electronic Properties
- Electron Density : The 4-chlorophenyl group increases the compound’s absolute hardness (η), a measure of resistance to electron transfer, compared to softer analogs like methoxyphenyl derivatives (η ≈ ½(I - A), per Parr and Pearson ).
- Catalytic Applications : Ruthenium(II)-catalyzed reactions in highlight the role of sulfoximine groups in stabilizing intermediates, a feature absent in the target compound .
Theoretical and Computational Insights
- DFT Studies: employs density functional theory (DFT) to analyze catalytic cycles in sulfoximine derivatives, suggesting that similar methods could elucidate the target compound’s reactivity .
Biological Activity
1-[2-(4-chlorophenyl)-6H-1,3-thiazin-5-yl]ethan-1-one, also known as thiazine derivative, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C12H10ClNOS, with a molecular weight of approximately 247.73 g/mol. The compound features a thiazine ring that incorporates both sulfur and nitrogen, contributing to its unique reactivity and biological activity.
Synthesis
The synthesis typically involves the cyclization of appropriate precursors such as 4-chlorobenzaldehyde and thiosemicarbazide under acidic conditions. This method allows for the formation of the thiazine ring, which is crucial for the compound's biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. The mechanism of action is believed to involve the inhibition of key enzymes necessary for bacterial cell wall synthesis. In vitro studies have shown effective inhibition against various bacterial strains, highlighting its potential as an antimicrobial agent.
Anticancer Properties
Several studies have explored the anticancer activity of this compound. For instance, it has been evaluated against different cancer cell lines, demonstrating significant antiproliferative effects. A notable study reported an IC50 value (the concentration required to inhibit cell growth by 50%) of 3.5 µM against HCT116 colon cancer cells, suggesting strong potential for further development as a chemotherapeutic agent .
Acetylcholinesterase Inhibition
Another area of interest is the compound's ability to inhibit acetylcholinesterase (AChE), an enzyme associated with Alzheimer’s disease. Compounds similar to thiazine derivatives have shown promising AChE inhibitory activity, suggesting that this compound may also contribute to cognitive enhancement through modulation of neurotransmitter levels .
Study on Anticancer Activity
In a recent study focusing on various thiazine derivatives, researchers synthesized multiple analogs and tested their activity against cancer cell lines. The results indicated that modifications in the thiazine structure could enhance biological activity significantly. For example, derivatives with electron-withdrawing groups demonstrated increased potency against cancer cells compared to their parent compounds .
Pharmacokinetic Profile
A pharmacokinetic analysis revealed favorable properties for oral bioavailability and metabolic stability in vivo. Toxicity assessments indicated no significant adverse effects at therapeutic doses, paving the way for clinical trials .
Q & A
Q. What are the recommended methods for synthesizing and characterizing 1-[2-(4-chlorophenyl)-6H-1,3-thiazin-5-yl]ethan-1-one?
Synthesis typically involves cyclocondensation of thioamide precursors with α,β-unsaturated ketones under acidic conditions. Characterization should include:
- Nuclear Magnetic Resonance (NMR) : and NMR to confirm substituent positions and thiazine ring formation.
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula (CHClNOS) and exact mass (e.g., 234.00205 observed in related compounds ).
- Infrared Spectroscopy (IR) : Identify functional groups like C=O (1675–1700 cm) and C-S bonds (600–700 cm) .
Q. How can the crystal structure of this compound be determined?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use SHELX software for structure refinement:
Q. What safety protocols are essential when handling this compound?
- Toxicity : Classified as Category 4 for acute toxicity (oral, dermal, inhalation) under EU-GHS/CLP .
- Mitigation : Use fume hoods, PPE (gloves, lab coat), and store in sealed containers at controlled temperatures.
Q. Which spectral techniques resolve ambiguities in structural assignments?
- 2D NMR (COSY, HSQC) : Clarify proton-proton and carbon-proton correlations in crowded spectra.
- Mass Fragmentation Analysis : HRMS/MS to distinguish isomers via unique fragmentation patterns .
Advanced Research Questions
Q. How can synthetic yields be optimized for derivatives with electron-withdrawing substituents?
- Catalysis : DBU (1,8-diazabicycloundec-7-ene) enhances cyclization efficiency in thiazine ring formation .
- Reaction Monitoring : Use TLC or inline IR to track intermediates and adjust reaction time/temperature.
Q. What computational methods predict electronic properties relevant to drug design?
- Wavefunction Analysis : Multiwfn software calculates electrostatic potential maps and electron localization functions (ELF) to identify nucleophilic/electrophilic sites .
- Density Functional Theory (DFT) : Optimize geometries at B3LYP/6-311+G(d,p) level to correlate with experimental data (e.g., X-ray bond lengths) .
Q. How to address contradictions between spectral data and crystallographic results?
- Dynamic Effects : NMR may show averaged signals due to conformational flexibility, while SCXRD provides static snapshots. Compare temperature-dependent NMR with SCXRD torsion angles .
- Tautomeric Forms : IR and NMR can detect tautomers (e.g., thione vs. thiol forms) not resolved in X-ray data .
Q. What strategies assess stability under physiological conditions?
Q. How to design bioactive derivatives targeting specific receptors?
- Scaffold Modification : Introduce substituents at the ethanone position (e.g., piperazine for CNS targets) while preserving the thiazine core .
- Structure-Activity Relationship (SAR) : Use molecular docking (AutoDock Vina) to prioritize derivatives with optimal binding to target proteins (e.g., kinases) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
